molecular formula C11H11N3S B1415286 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline CAS No. 1105195-14-9

3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline

Cat. No.: B1415286
CAS No.: 1105195-14-9
M. Wt: 217.29 g/mol
InChI Key: FEQNFBGFDOIMFC-UHFFFAOYSA-N
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Description

3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline is a heterocyclic compound that features both an imidazole and a thiazole ring fused together. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild heating conditions in benzene for 2-4 hours . The product formation depends on the structure of the starting bromo ketone, with electron-withdrawing substituents leading to competing reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The compound’s antimicrobial activity could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}aniline is unique due to its specific substitution pattern and the presence of both aniline and imidazo[2,1-b]thiazole moieties

Properties

IUPAC Name

3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10/h1-3,6-7H,4-5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQNFBGFDOIMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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